2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Overview
Description
2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the phthalimide derivative, followed by the introduction of the oxazole ring through cyclization reactions. The final step often involves the formation of the acetamide group through amidation reactions. Common reagents used in these steps include phthalic anhydride, amines, and acyl chlorides, under conditions such as refluxing in organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly if it exhibits bioactivity against specific targets.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide include other heterocyclic compounds with phthalimide or oxazole moieties, such as:
Phthalimide derivatives: Compounds like N-phenylphthalimide, which share the phthalimide core structure.
Oxazole derivatives: Compounds like 2-methyl-4-phenyloxazole, which feature the oxazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical reactivity and biological activity compared to simpler analogs
Properties
IUPAC Name |
2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-11-7-16(23-28-11)22-17(25)10-24-20(26)18-13-8-14(12-5-3-2-4-6-12)15(9-13)19(18)21(24)27/h2-7,13-15,18-19H,8-10H2,1H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJXYDSRYUKQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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